molecular formula C25H18BrN5O5S B12040439 2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate CAS No. 477729-14-9

2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate

Cat. No.: B12040439
CAS No.: 477729-14-9
M. Wt: 580.4 g/mol
InChI Key: JQOBJEZFNNBYFK-MZJWZYIUSA-N
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Description

2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C25H18BrN5O5S. It is known for its unique structure, which includes a thiadiazole ring, a hydrazone linkage, and a bromobenzoate moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a phenylhydrazine derivative with carbon disulfide and an oxidizing agent.

    Hydrazone Formation: The thiadiazole derivative is then reacted with an aldehyde or ketone to form the hydrazone linkage.

    Esterification: The final step involves the esterification of the hydrazone derivative with 3-bromobenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

    Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The thiadiazole ring and hydrazone linkage are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate
  • 2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 3-chlorobenzoate
  • 2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 3-fluorobenzoate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom in the benzoate moiety may enhance its reactivity and biological activity compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

477729-14-9

Molecular Formula

C25H18BrN5O5S

Molecular Weight

580.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C25H18BrN5O5S/c1-35-20-12-15(10-11-19(20)36-24(34)17-8-5-9-18(26)13-17)14-27-29-22(33)21(32)28-25-31-30-23(37-25)16-6-3-2-4-7-16/h2-14H,1H3,(H,29,33)(H,28,31,32)/b27-14+

InChI Key

JQOBJEZFNNBYFK-MZJWZYIUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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